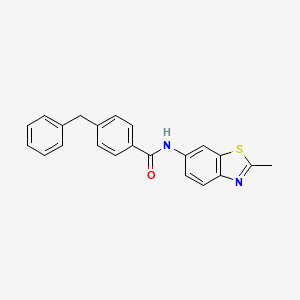

4-benzyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide

Beschreibung

4-Benzyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide is a benzamide derivative featuring a benzyl group at the para-position of the benzamide core and a 2-methyl-1,3-benzothiazol-6-yl substituent at the amide nitrogen. This structure combines aromaticity, hydrophobicity, and hydrogen-bonding capabilities, making it a candidate for biological activity studies, particularly in enzyme inhibition or receptor modulation. The benzothiazol moiety is a common pharmacophore in medicinal chemistry, contributing to interactions with biological targets through π-stacking and hydrogen bonding .

Eigenschaften

IUPAC Name |

4-benzyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2OS/c1-15-23-20-12-11-19(14-21(20)26-15)24-22(25)18-9-7-17(8-10-18)13-16-5-3-2-4-6-16/h2-12,14H,13H2,1H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKGJTPLWCRZNKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 4-benzyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide typically involves the use of benzyl alcohol and benzaldehyde as starting materials . The reaction conditions often include the use of catalysts such as manganese(II) sulfate, acetate tetrahydrate, ethylene glycol, ultrapure water, and urea . The process involves the oxidation of benzyl alcohol to benzyl aldehyde, followed by condensation reactions to form the final product .

Analyse Chemischer Reaktionen

4-benzyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, using reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction may produce benzyl alcohol derivatives .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-benzyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide has shown potential as an antibacterial agent. Studies have demonstrated its effectiveness against various bacteria, including Staphylococcus aureus and Escherichia coli. The compound's mechanism of action involves the inhibition of bacterial cell wall synthesis, making it a candidate for developing new antibiotics .

Case Study: Antibacterial Activity

A study evaluated the antibacterial properties of this compound against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) was found to be effective at low concentrations, indicating its potential utility in clinical settings.

Antifungal Properties

Research indicates that this compound exhibits antifungal activity as well. It has been tested against fungal strains such as Candida albicans, showing promising results that warrant further exploration for therapeutic applications in treating fungal infections .

Case Study: Antifungal Efficacy

In vitro studies demonstrated that 4-benzyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide significantly inhibited fungal growth at specific concentrations, suggesting its potential as an antifungal treatment .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process. This action could make it beneficial in treating inflammatory diseases such as arthritis .

Case Study: Inflammatory Response Modulation

In experimental models, the administration of this compound led to reduced inflammation markers, showcasing its potential for therapeutic applications in managing chronic inflammatory conditions .

Material Science Applications

Beyond biological applications, 4-benzyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide is being explored for use in developing new materials with specific properties. Its unique chemical structure allows for modifications that can enhance material performance in coatings and polymers .

Case Study: Polymer Development

Research has indicated that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength, making it suitable for various industrial applications .

Wirkmechanismus

The mechanism of action of 4-benzyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects . For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following structurally related benzamide derivatives are compared based on substituent effects, physicochemical properties, and biological activity:

Structural and Substituent Analysis

Physicochemical Properties

- LogP/Solubility:

- Fluorine substituents improve metabolic stability and electronegativity .

Pharmacological Considerations

- Neuroleptic Derivatives (): While structurally distinct from amisulpride/sulpiride (benzamide neuroleptics), the target compound’s benzothiazol group may confer CNS activity via similar mechanisms.

- Heterocyclic Extensions (): Triazolopyridine or piperidine-carboxamide moieties (e.g., in ) introduce additional hydrogen-bonding sites, enhancing target specificity .

Biologische Aktivität

4-benzyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide is a compound belonging to the benzothiazole family, which has garnered attention for its diverse biological activities. This article delves into the compound's biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of 4-benzyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide typically involves several key steps:

- Condensation Reaction : The initial step often involves the reaction of 2-amino-6-methylbenzo[d]thiazole with benzyl chloride in the presence of a base to form the benzothiazole derivative.

- Acylation : The resulting intermediate is then acylated using benzoyl chloride to yield the final product.

This synthetic pathway allows for modifications that can enhance the biological properties of the compound.

Anticancer Properties

Research indicates that benzothiazole derivatives, including 4-benzyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide, exhibit significant anticancer activity. A study highlighted that similar compounds demonstrated inhibition of cancer cell proliferation in various cell lines (A431, A549, H1299), with mechanisms involving the disruption of critical signaling pathways such as AKT and ERK .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown efficacy against Mycobacterium tuberculosis, indicating potential as an anti-tubercular agent. The mode of action involves interference with the pathogen's biochemical pathways, leading to inhibited growth and proliferation.

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, benzothiazole derivatives have been investigated for their anti-inflammatory properties. Compounds similar to 4-benzyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide have been reported to reduce levels of inflammatory cytokines such as IL-6 and TNF-α, suggesting a dual role in managing inflammation alongside cancer treatment .

The biological activity of 4-benzyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may bind to active sites of enzymes involved in cancer cell proliferation and inflammation, effectively inhibiting their catalytic functions.

- Pathway Disruption : By interfering with signaling pathways like AKT and ERK, it can induce apoptosis in cancer cells and mitigate inflammatory responses .

Table: Summary of Biological Activities

| Activity Type | Effect | Mechanism of Action |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | Disruption of AKT and ERK signaling pathways |

| Antimicrobial | Inhibition of Mycobacterium tuberculosis | Interference with pathogen's biochemical pathways |

| Anti-inflammatory | Reduction of IL-6 and TNF-α levels | Inhibition of pro-inflammatory cytokine production |

Case Studies

Several studies have focused on the biological evaluation of benzothiazole derivatives:

- Antitumor Activity : A study synthesized multiple benzothiazole derivatives and identified one (compound B7) that significantly inhibited cancer cell proliferation while promoting apoptosis at low concentrations. This compound was noted for its dual anticancer and anti-inflammatory activities .

- Antimicrobial Efficacy : Another investigation assessed various benzothiazole compounds against Mycobacterium tuberculosis. Results showed that certain derivatives effectively inhibited bacterial growth, suggesting their potential utility in treating tuberculosis.

Q & A

Basic: What synthetic strategies are recommended for preparing 4-benzyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide?

Methodological Answer:

The synthesis typically involves coupling a benzoyl chloride derivative with a substituted benzothiazole amine. Key steps include:

- Amide Bond Formation : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid group of 4-benzylbenzoyl chloride, followed by reaction with 2-methyl-1,3-benzothiazol-6-amine under inert conditions (e.g., nitrogen atmosphere) .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) or recrystallization from ethanol/water is employed to isolate the product.

- Critical Parameters : Control reaction temperature (60–80°C) and monitor pH to avoid decomposition of the benzothiazole ring .

Basic: What spectroscopic and crystallographic methods are used to characterize this compound?

Methodological Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Confirm the presence of benzyl protons (δ ~7.2–7.4 ppm), benzothiazole protons (δ ~8.0–8.5 ppm), and methyl groups (δ ~2.6 ppm) .

- IR : Validate amide C=O stretching (1638–1680 cm⁻¹) and benzothiazole C=N absorption (~1350 cm⁻¹) .

- Crystallography : Use SHELXL for single-crystal X-ray diffraction to resolve the 3D structure. Key metrics include bond lengths (e.g., C=O ~1.23 Å) and dihedral angles between benzyl and benzothiazole moieties .

Advanced: How can researchers design experiments to evaluate its enzyme inhibition potential (e.g., acetylcholinesterase or glucokinase)?

Methodological Answer:

- In Vitro Assays :

- Ellman’s Method : For acetylcholinesterase inhibition, measure hydrolysis of acetylthiocholine iodide spectrophotometrically (412 nm) with varying compound concentrations (0.1–100 µM) .

- Glucokinase Activation : Use fluorescence-based assays to monitor NADH production, comparing activity with and without the compound (IC₅₀/EC₅₀ calculations) .

- Controls : Include positive controls (e.g., donepezil for acetylcholinesterase) and validate results via dose-response curves.

Advanced: How can structural modifications enhance its bioactivity, and what computational tools support this analysis?

Methodological Answer:

- Structure-Activity Relationship (SAR) :

- Computational Modeling :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets like PLpro (PDB: 3E9S). Focus on hydrogen bonds (e.g., benzamide with Gln269) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .

Advanced: How should researchers address contradictions in reported biological activities (e.g., varying IC₅₀ values)?

Methodological Answer:

- Data Reconciliation Steps :

- Assay Conditions : Compare buffer pH, temperature, and substrate concentrations across studies. For example, acetylcholinesterase activity is pH-sensitive (optimum pH 8.0) .

- Structural Purity : Verify compound purity (>95% by HPLC) and confirm stereochemistry (if applicable) via chiral chromatography .

- Cell Lines/Models : Account for differences in cell permeability (e.g., cancer vs. normal cell lines) using Caco-2 permeability assays .

- Meta-Analysis : Use statistical tools (e.g., SPSS) to normalize data and identify outliers .

Advanced: What challenges arise in crystallographic refinement of this compound, and how are they resolved?

Methodological Answer:

- Common Issues :

- Validation : Check R-factors (R₁ < 0.05) and validate geometry with PLATON’s ADDSYM .

Advanced: How does the benzothiazole moiety influence its pharmacokinetic properties?

Methodological Answer:

- Lipophilicity : Calculate logP (e.g., ~3.2 via ChemDraw) to predict membrane permeability. The benzothiazole ring increases logP, enhancing blood-brain barrier penetration .

- Metabolic Stability : Perform liver microsome assays (human/rat) to assess CYP450-mediated oxidation of the methyl group on benzothiazole .

- Prodrug Strategies : Introduce hydrolyzable groups (e.g., esters) to the benzamide to improve oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.